Cas no 865285-48-9 (N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide)

N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide 化学的及び物理的性質
名前と識別子
-
- N-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide
- Cyclohexanecarboxamide, N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-
- AKOS024607716
- N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
- SR-01000012109-1
- 865285-48-9
- F1374-0143
- SR-01000012109
- N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide
-
- インチ: 1S/C15H16FN3O2/c16-12-8-6-11(7-9-12)14-18-19-15(21-14)17-13(20)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,17,19,20)
- InChIKey: LUZYEBDOOYHRKI-UHFFFAOYSA-N
- ほほえんだ: C1(C(NC2=NN=C(C3=CC=C(F)C=C3)O2)=O)CCCCC1
計算された属性
- せいみつぶんしりょう: 289.12265492g/mol
- どういたいしつりょう: 289.12265492g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 3
- 複雑さ: 355
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 68Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1374-0143-1mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 1mg |
$81.0 | 2023-05-17 | |
Life Chemicals | F1374-0143-30mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 30mg |
$178.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-10mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 10mg |
$118.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-15mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 15mg |
$133.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-2μmol |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 2μl |
$85.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-3mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 3mg |
$94.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-4mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 4mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F1374-0143-20mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 20mg |
$148.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-2mg |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 2mg |
$88.5 | 2023-05-17 | |
Life Chemicals | F1374-0143-5μmol |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide |
865285-48-9 | 90%+ | 5μl |
$94.5 | 2023-05-17 |
N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide 関連文献
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Valentina Guerra,Chaoying Wan,Volkan Degirmenci,Jeremy Sloan,Dimitris Presvytis,Tony McNally Nanoscale, 2018,10, 19469-19477
-
Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
-
Hidemasa Hikawa,Hirokazu Imamura,Shoko Kikkawa,Isao Azumaya Green Chem., 2018,20, 3044-3049
N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamideに関する追加情報
Introduction to N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide (CAS No. 865285-48-9)
N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural properties and potential therapeutic applications. This compound, identified by the CAS number 865285-48-9, belongs to a class of molecules known for their versatility in drug design and development. The presence of a cyclohexane ring combined with an oxadiazole moiety and a fluorophenyl group creates a complex scaffold that offers multiple opportunities for interaction with biological targets.
The chemical structure of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide features a central oxadiazole ring, which is a heterocyclic compound containing nitrogen and oxygen atoms. This ring system is known for its stability and ability to engage in hydrogen bonding, making it a valuable component in the design of bioactive molecules. The cyclohexane carboxamide group at one end of the molecule provides a hydrophobic anchor, while the 4-fluorophenyl group introduces a fluorine atom that can enhance metabolic stability and binding affinity. These structural elements contribute to the compound's potential as a lead molecule in medicinal chemistry.
In recent years, there has been growing interest in the development of novel compounds that incorporate oxadiazole derivatives due to their demonstrated biological activity. Oxadiazole-containing molecules have shown promise in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The specific arrangement of atoms in N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide makes it an intriguing candidate for further investigation in these fields.
One of the most compelling aspects of this compound is its potential to interact with biological targets through multiple mechanisms. The oxadiazole ring can engage in π-stacking interactions with aromatic residues in proteins, while the fluorine atom can participate in halogen bonding with specific amino acid side chains. Additionally, the carboxamide group can form hydrogen bonds with polar residues, further enhancing binding affinity. These interactions make N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide a versatile scaffold for designing molecules with high specificity and potency.
The synthesis of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the oxadiazole core through cycloaddition reactions between appropriate precursors. Subsequent functionalization steps are then employed to introduce the cyclohexane carboxamide and 4-fluorophenyl groups. Each step must be carefully monitored using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained.
Evaluation of the pharmacological properties of N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide has revealed promising results in preclinical studies. Initial assays have shown that this compound exhibits significant activity against certain cancer cell lines, suggesting its potential as an anticancer agent. Furthermore, preliminary studies indicate that it may have inhibitory effects on enzymes involved in inflammation pathways. These findings underscore the importance of this molecule as a lead compound for further development.
The incorporation of fluorine atoms into pharmaceutical compounds is a well-established strategy to improve their pharmacokinetic properties. The fluorine atom in N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide not only enhances metabolic stability but also increases binding affinity by participating in halogen bonding interactions. These interactions are particularly important for designing molecules that require tight binding to biological targets without causing off-target effects.
In conclusion, N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide (CAS No. 865285-48-9) represents a promising candidate for further exploration in drug discovery and development. Its unique structural features and demonstrated biological activity make it an attractive molecule for designing novel therapeutics targeting various diseases. As research continues to uncover new applications for this compound and related derivatives, its potential role in addressing unmet medical needs will likely become even more evident.
865285-48-9 (N-5-(4-fluorophenyl)-1,3,4-oxadiazol-2-ylcyclohexanecarboxamide) 関連製品
- 1261854-98-1(6-Fluoro-5-(2-(trifluoromethoxy)phenyl)picolinaldehyde)
- 5021-45-4(2-(4-Bromophenyl)quinoxaline)
- 1261588-95-7(2-(4-(Trifluoromethoxy)phenyl)-6-(trifluoromethyl)pyridine-4-methanol)
- 77292-91-2(tert-butyl 2-(4-(bromomethyl)phenyl)acetate)
- 1805659-60-2(Methyl 5-cyano-3-difluoromethoxy-2-(trifluoromethoxy)benzoate)
- 676341-54-1(Carbamic acid, [2-(chlorosulfonyl)ethyl]methyl-, 1,1-dimethylethyl ester)
- 154257-81-5(5-Chloro-2-methyl-3-nitrobenzoic acid)
- 921785-95-7(N-tert-butyl-4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide)
- 1923200-91-2((R)-Ethyl 2-(1-aminoethyl)thiazole-5-carboxylate hydrochloride)
- 1427325-76-5([6-hydroxy-1-(2-morpholinoethyl)indol-3-yl]-(1-naphthyl)methanone)


